molecular formula C25H24FNO3S B11474549 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11474549
M. Wt: 437.5 g/mol
InChI Key: WIKHPQUSZRKHJY-UHFFFAOYSA-N
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Description

The compound 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic molecule that features a unique combination of fluorinated benzyl, methoxyphenyl, and hexahydrobenzothieno pyridinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Methanol and sodium hydroxide for methoxylation.
Major Products:
  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of alcohols.
  • Substitution : Introduction of methoxy or other functional groups.

Mechanism of Action

The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as protein receptors and enzymes. The fluorobenzyl and methoxyphenyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24FNO3S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C25H24FNO3S/c1-29-21-12-15(10-11-20(21)30-14-16-6-2-4-8-19(16)26)18-13-23(28)27-25-24(18)17-7-3-5-9-22(17)31-25/h2,4,6,8,10-12,18H,3,5,7,9,13-14H2,1H3,(H,27,28)

InChI Key

WIKHPQUSZRKHJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)OCC5=CC=CC=C5F

Origin of Product

United States

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